molecular formula C10H4Cl2O4 B1297342 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 2199-86-2

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B1297342
CAS No.: 2199-86-2
M. Wt: 259.04 g/mol
InChI Key: WJEHZKIVHXRVSR-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H4Cl2O4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of research. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid typically involves the chlorination of 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of chlorination and prevent over-chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This compound can be reduced to form corresponding alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating specific signaling pathways, such as the intrinsic apoptotic pathway. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

  • 6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid
  • 6,8-Dimethyl-2-oxo-2H-chromene-3-carboxylic acid
  • 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylic acid

Comparison: 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorinated, methylated, or brominated analogs, the dichloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications. The chlorine atoms can also affect the compound’s solubility, stability, and interaction with biological targets, providing distinct advantages in certain experimental settings.

Properties

IUPAC Name

6,8-dichloro-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEHZKIVHXRVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349705
Record name 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-86-2
Record name 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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